molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one

Cat. No.: B2605930
CAS No.: 439148-58-0
M. Wt: 267.328
InChI Key: PANOEHAZOBSAPS-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a benzyloxy group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-(benzyloxy)-4-iodobenzene with pyrrolidin-2-one in the presence of copper powder and potassium carbonate under an inert atmosphere at elevated temperatures (around 170°C) for several hours . The reaction mixture is then cooled, diluted with methanol, and purified by flash column chromatography to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog without the benzyloxy group.

    Pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.

    Pyrrolizines: Structurally related compounds with a fused pyrrole and pyrrolidine ring system.

Uniqueness

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-7-4-12-18(17)15-8-10-16(11-9-15)20-13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANOEHAZOBSAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20.3 g (101.9 mmol) 4-benzyloxyaniline and 9.1 ml (119.2 mmol) gamma-butyro-lactone are treated with 3 ml concentrated hydrochloric acid. The mixture is heated 20 hours to 160° C., then 5.5 hours to 200° C. After cooling, the mixture is extracted with 250 ml ethyl acetate, washed with saturated aqueous sodium hydrogencarbonate and dried. Evaporation of the solvent and recrystallisation from diethyl ether yields 8.4 g (31%) of a brownish solid. MS: m/e=267 (M+).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
31%

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